2,2',2''-Methanetriyltrifuran
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Overview
Description
Tris(2-furyl)methane is an organic compound characterized by the presence of three furan rings attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-furyl)methane can be synthesized through the condensation of furfural and furan in the presence of acidic catalysts. One effective method involves using a two-phase reaction system with an acidic aqueous phase and a furan phase. This approach helps suppress polymer formation and increases the yield of tris(2-furyl)methane . Another method involves the reaction of 5-substituted 2-furaldehydes with ethylene glycol in the presence of strong acid catalysts .
Industrial Production Methods: Industrial production of tris(2-furyl)methane typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of functionalized ionic liquids as catalysts has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(2-furyl)methane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the furan rings, potentially leading to the formation of tetrahydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Tris(2-furyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not extensively studied, tris(2-furyl)methane derivatives may have potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which tris(2-furyl)methane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for interaction with other molecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or potential biological applications .
Comparison with Similar Compounds
Tris(2-thienyl)methane: Similar in structure but with thiophene rings instead of furan rings.
Triphenylmethane: Contains three phenyl rings attached to a central methane carbon.
Tri(2-furyl)phosphine: Similar structure but with a phosphorus atom instead of a central methane carbon.
Uniqueness: Tris(2-furyl)methane is unique due to the presence of furan rings, which impart specific electronic and structural properties. These properties make it particularly useful in organic synthesis and materials science, distinguishing it from other similar compounds .
Properties
CAS No. |
77616-90-1 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[bis(furan-2-yl)methyl]furan |
InChI |
InChI=1S/C13H10O3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |
InChI Key |
FGXXGOHICBSKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
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